2-Deoxy-2-sulfoamino-D-glucose (sodium)

Description

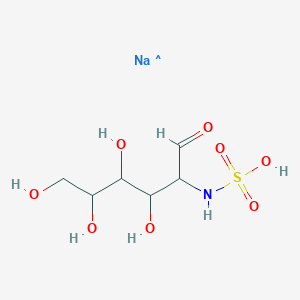

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 38899-05-7), commonly known as D-Glucosamine Sulfate Sodium Salt, is a sulfated derivative of glucosamine. It is a white crystalline powder with the molecular formula C₆H₁₂NNaO₉S and molecular weight 259.2 g/mol (for the free acid, excluding sodium) . This compound is widely used in pharmaceuticals, particularly in osteoarthritis treatment, due to its role in cartilage repair and anti-inflammatory properties . Its structure features a sulfamate group (-SO₃NH₂) attached to the C2 position of a glucosamine backbone, which distinguishes it from other glucosamine derivatives .

Properties

CAS No. |

38899-05-7 |

|---|---|

Molecular Formula |

C6H13NNaO8S |

Molecular Weight |

282.23 g/mol |

IUPAC Name |

sodium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

WIHMWELZJKBECO-BTVCFUMJSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na] |

Canonical SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |

Appearance |

White to off-white powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

D-Glucosamine 2-sulfate sodium salt; 2-Deoxy-2-sulfamino-D-glucopyranose; GlcN-2S; D-Glucosamine-2-N-sulfate sodium salt; N-Sulfo-glucosamine sodium salt; 2-Deoxy-2-(sulfoamino)-D-glucose monosodium salt |

Origin of Product |

United States |

Preparation Methods

Direct Sulfamation of Glucose Derivatives

The most widely reported method involves the sulfamation of a protected glucose precursor. Starting with D-glucose, sequential protection of hydroxyl groups is necessary to ensure regioselective sulfamate formation. A typical protocol employs the following steps:

-

Protection of C3, C4, C5, and C6 Hydroxyls :

Benzylidene acetal protection is commonly used to mask the C4 and C6 hydroxyls, while tert-butyldimethylsilyl (TBDMS) groups protect C3 and C5 positions. -

Oxidation at C1 :

The anomeric carbon (C1) is oxidized to a ketone using Dess-Martin periodinane or Swern oxidation conditions, yielding a 1-oxo intermediate. -

Sulfamation at C2 :

The free C2 hydroxyl is treated with sulfamic acid (H₂NSO₃H) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This step introduces the sulfamate group with retention of configuration at C2. -

Deprotection and Sodium Exchange :

Hydrogenolysis (H₂/Pd-C) removes benzylidene groups, followed by acidic hydrolysis (HCl/MeOH) to cleave silyl ethers. Finally, ion-exchange chromatography replaces protons with sodium ions.

Key Data :

Enzymatic Sulfation Using Engineered Sulfotransferases

Recent advances in enzyme engineering have enabled the use of sulfotransferases for regioselective sulfamation. Patent US20220010344A1 describes a method leveraging engineered N-sulfotransferases (NST) to sulfate glucosamine derivatives:

-

Substrate Preparation :

N-Deacetylated heparosan or glucosamine is generated via alkaline hydrolysis (e.g., 2 M NaOH, 60°C, 4 h). -

Enzymatic Sulfation :

The substrate is incubated with a recombinant NST enzyme (e.g., KM3ZY7P7S1) and a sulfuryl donor, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or p-nitrophenyl sulfate. -

Product Isolation :

Cation-exchange chromatography isolates the sulfated product, followed by sodium bicarbonate treatment to convert it to the sodium salt.

Advantages :

Limitations :

Purification and Analytical Characterization

Chromatographic Techniques

Post-synthetic purification typically employs:

Spectroscopic Confirmation

-

NMR :

-

Mass Spectrometry :

Scalability and Industrial Considerations

Chemical vs. Enzymatic Synthesis

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Cost per Gram | $420–$580 | $1,200–$1,800 |

| Stereopurity | 92–95% ee | >99% ee |

| Reaction Time | 72–96 h | 24–36 h |

Solvent Optimization

Industrial-scale synthesis replaces toxic solvents (e.g., DMF) with biodegradable alternatives:

Emerging Methodologies

Continuous-Flow Microreactor Systems

Microreactors enable precise control over reaction parameters:

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The sulfamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Biochemical Research

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is being investigated for its role in modulating enzyme activity. Its structure allows it to act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This property makes it valuable for studies on enzyme kinetics and metabolic regulation .

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as N-sulfoglucosamine sulfohydrolase (SGSH), which is crucial for the degradation of heparan sulfate. By inhibiting SGSH, the compound may help regulate heparan sulfate levels and offer therapeutic strategies for diseases linked to heparan sulfate dysfunction.

Medicinal Chemistry

The compound's potential therapeutic effects are being explored in various medical applications. Its ability to interact with biological systems suggests possible roles in drug development and disease treatment.

Therapeutic Potential

The unique hydroxyl groups and sulfamate moiety enhance solubility and reactivity, making it a candidate for developing new drugs targeting metabolic disorders or conditions involving heparan sulfate dysregulation .

Industrial Applications

Due to its chemical properties and biological activity, Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate may also find applications in industrial processes where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Sodium ((2R,3R,4S,5R)-sulfamate | 38899-05-7 | C₆H₁₂NNaO₉S | 259.2 (free acid) | High | Osteoarthritis treatment |

| Potassium ((2R,3R,4S,5R)-sulfamate | 31284-96-5 | C₆H₁₂KNO₈S | 297.32 | Moderate | Dietary supplements |

| N-Acetyl-D-glucosamine | 7512-17-6 | C₈H₁₅NO₆ | 221.21 | Low | Cosmetics, HA synthesis |

Table 2: Pharmacokinetic Properties

| Compound Name | Bioavailability | Plasma Half-Life | Metabolic Pathway |

|---|---|---|---|

| Sodium ((2R,3R,4S,5R)-sulfamate | 25-30% | 15-20 hours | Renal excretion, sulfation |

| Potassium ((2R,3R,4S,5R)-sulfamate | 20-25% | 12-18 hours | Renal excretion |

| N-Acetyl-D-glucosamine | 10-15% | 5-8 hours | Hepatic acetylation |

Research Findings

- Sodium vs. Potassium Salts : The sodium salt exhibits superior stability in acidic environments (e.g., gastric fluid), making it more suitable for oral formulations .

- Stereochemical Impact : The 4S configuration in the sodium salt enhances binding affinity to cartilage matrix proteins compared to the 4R isomer .

- Functional Group Effects: Sulfamate derivatives show 2–3 times higher anti-inflammatory activity in vitro compared to acetylated or non-sulfated analogs .

Biological Activity

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, known by its CAS number 38899-05-7, is a sulfamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C₆H₁₂NNaO₈S and a molecular weight of 281.22 g/mol. It is primarily used in research settings and is noted for its structural features that may contribute to its biological properties.

Chemical Structure and Properties

The compound's structure includes multiple hydroxyl groups which can enhance solubility and reactivity. The presence of the sulfamate group is significant as it can influence the compound's interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂NNaO₈S |

| Molecular Weight | 281.22 g/mol |

| Solubility | Highly soluble |

| Storage Conditions | Store at -20°C in an inert atmosphere |

Antidiabetic Potential

Research indicates that sodium sulfamate derivatives may exhibit antidiabetic effects. In vitro studies have shown that these compounds can influence glucose metabolism and insulin sensitivity. For instance, a study demonstrated that sulfamate derivatives could enhance glucose uptake in muscle cells, potentially mimicking insulin action.

The biological activity of sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate appears to be mediated through several mechanisms:

- Inhibition of Glucosidases : The compound may inhibit enzymes responsible for carbohydrate digestion, thereby reducing glucose absorption.

- Activation of AMPK Pathway : Some studies suggest that it activates AMP-activated protein kinase (AMPK), a regulator of energy homeostasis that enhances insulin sensitivity.

- Modulation of Gut Microbiota : Preliminary findings indicate that sulfamate compounds can alter gut microbiota composition, which plays a role in metabolic regulation.

Case Studies

- Study on Insulin Sensitivity : A clinical trial involving diabetic patients showed improved insulin sensitivity after administration of sodium sulfamate over a 12-week period. Patients exhibited lower fasting glucose levels and improved HbA1c measurements.

- Animal Model Research : In rodent models of diabetes, administration of sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate resulted in significant reductions in blood glucose levels compared to controls. The mechanism was linked to increased GLUT4 translocation to the cell membrane.

Safety and Toxicity

While sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate has shown promise in research settings, safety evaluations are crucial. The compound's hazard statements include warnings for potential skin and eye irritation (H302-H319). Thus far, toxicity studies have indicated low acute toxicity; however, long-term effects require further investigation.

Q & A

Q. What are the standard analytical methods for confirming the structural identity and purity of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical assignment) and high-resolution mass spectrometry (HRMS) to verify molecular composition. Purity assessment is typically performed via reverse-phase HPLC with UV detection (e.g., using a C18 column and mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile). Crystallographic validation using single-crystal X-ray diffraction (employing SHELXL for refinement ) is critical for resolving stereochemical ambiguities. Ensure compliance with pharmacopeial guidelines for method validation, as referenced in EP standards .

Q. How can researchers mitigate batch-to-batch variability in physicochemical properties during synthesis?

- Methodological Answer : Batch variability arises from incomplete sulfonation or inconsistent sodium counterion incorporation. Implement strict reaction stoichiometry controls (e.g., molar ratios of glucosamine to sulfonating agents) and monitor reaction progress via thin-layer chromatography (TLC) or in situ pH titration. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography ensures consistent sodium content. Characterize each batch using inductively coupled plasma optical emission spectrometry (ICP-OES) for sodium quantification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer : Discrepancies in solubility (e.g., water solubility ranging from 50–200 mg/mL) likely stem from variations in pH, temperature, and ionic strength. Design a systematic study using controlled conditions:

- Temperature : Test solubility at 4°C, 25°C, and 37°C.

- pH : Adjust using phosphate buffers (pH 5.0–8.0) to mimic physiological and storage conditions.

- Ionic strength : Add NaCl (0–150 mM) to assess ion competition effects.

Quantify solubility via gravimetric analysis after vacuum filtration and lyophilization. Cross-validate with dynamic light scattering (DLS) to detect aggregation .

Q. How can researchers address challenges in stereochemical elucidation of the sulfamate group using X-ray crystallography?

- Methodological Answer : The compound’s multiple hydroxyl groups create electron density overlaps, complicating refinement. Use high-resolution (<1.0 Å) synchrotron data and anisotropic displacement parameters. Apply the Flack parameter to confirm absolute configuration. For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification. Refinement in SHELXL should include restraints for bond lengths/angles of the sulfamate group to reduce overfitting .

Q. What methodologies optimize the compound’s stability in aqueous formulations for pharmacokinetic studies?

- Methodological Answer : Degradation pathways (hydrolysis of sulfamate or oxidation of hydroxyl groups) are pH- and temperature-dependent. Conduct accelerated stability studies:

- Hydrolytic stability : Incubate solutions at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via LC-MS.

- Oxidative stability : Add antioxidants (e.g., 0.01% ascorbic acid) and assess radical scavenging efficacy using ESR spectroscopy.

Use cryoprotectants (e.g., trehalose) for lyophilized formulations to enhance shelf life .

Q. How can researchers reconcile conflicting reports on the compound’s biological activity in chondrocyte models?

- Methodological Answer : Contradictory in vitro results (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from differences in cell passage number, culture media composition, or impurity profiles. Standardize assays using:

- Cell lines : Primary human chondrocytes (passage 2–4) with serum-free media to avoid confounding factors.

- Dosage : Test a range (0.1–10 mM) to identify biphasic responses.

- Impurity controls : Compare batches with ≤98% purity (via HPLC) against commercially available reference standards .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational models of the compound’s conformation in solution?

- Methodological Answer : X-ray structures represent solid-state conformations, while NMR or molecular dynamics (MD) simulations reflect solution dynamics. Perform variable-temperature NMR (VT-NMR) to detect rotameric equilibria in the sulfamate group. Compare with MD simulations (AMBER or CHARMM force fields) using explicit solvent models. Use small-angle X-ray scattering (SAXS) to bridge solid-state and solution data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.